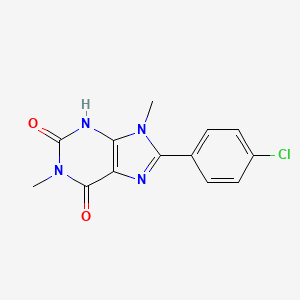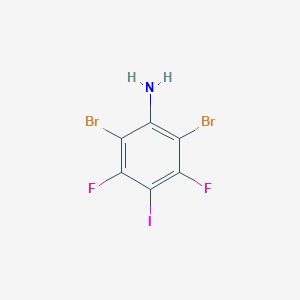
2,6-Dibromo-3,5-difluoro-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3,5-difluoro-4-iodoaniline is an organic compound with the molecular formula C6H2Br2F2IN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-difluoro-4-iodoaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-difluoro-4-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2,6-Dibromo-3,5-difluoro-4-iodoaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-difluoro-4-iodoaniline involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-iodoaniline: Similar in structure but lacks the bromine atoms.
2,5-Dibromo-3,4-difluoro-6-iodoaniline: Another halogenated aniline derivative with different substitution patterns.
4-Bromo-2-iodoaniline: Contains bromine and iodine but lacks fluorine atoms.
Uniqueness
2,6-Dibromo-3,5-difluoro-4-iodoaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C6H2Br2F2IN |
|---|---|
Molecular Weight |
412.80 g/mol |
IUPAC Name |
2,6-dibromo-3,5-difluoro-4-iodoaniline |
InChI |
InChI=1S/C6H2Br2F2IN/c7-1-3(9)5(11)4(10)2(8)6(1)12/h12H2 |
InChI Key |
NUUMWSASTOWJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)I)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


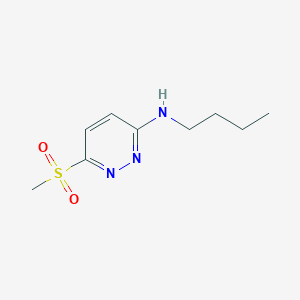
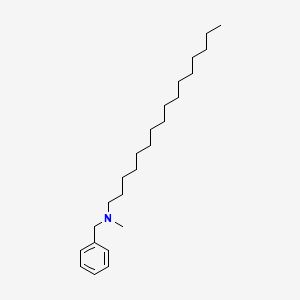
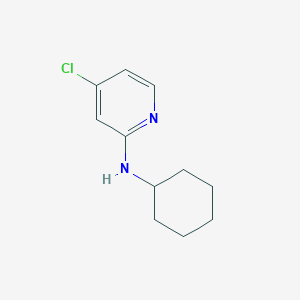
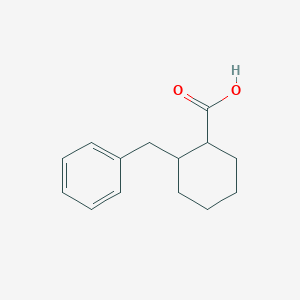
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
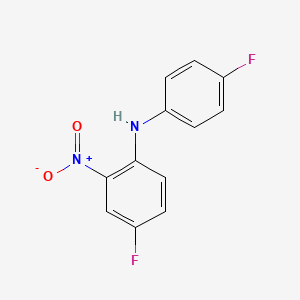
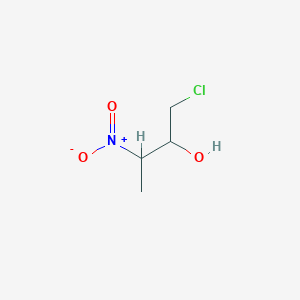

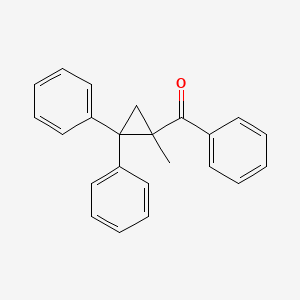
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)

